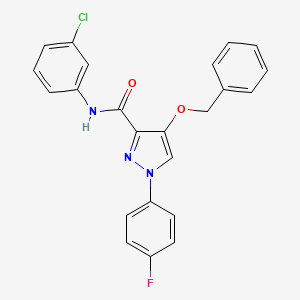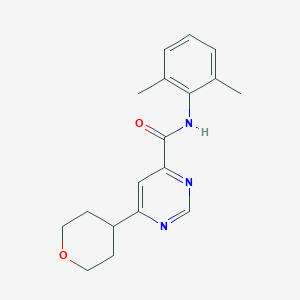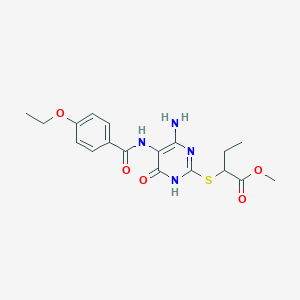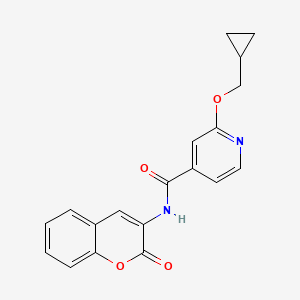
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various chemically related derivatives, such as thiazolidin-4-ones, which are formed from reactions with other chemical compounds. This process is significant for creating novel chemical entities with potential biological activities (Čačić et al., 2009).
- In a study focused on developing PET agents for Alzheimer's disease, derivatives of this compound were synthesized and evaluated for their potential in imaging GSK-3 enzyme, highlighting its application in neurodegenerative disease research (Gao, Wang, & Zheng, 2017).
Biological Activities
- Research has demonstrated the antibacterial properties of derivatives of this compound. These synthesized compounds have been found effective against various bacterial strains, indicating their potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).
- A study on 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives, related to this compound, revealed antineoplastic activities against human tumor cells, suggesting its relevance in cancer research (Gašparová et al., 2013).
Pharmaceutical Research
- The compound has been utilized in the synthesis of bis-chromenone derivatives, which were studied for their anti-proliferative activity against human cancer cells, indicating its potential application in cancer treatment research (Venkateswararao et al., 2014).
- In another study, bis-coumarin derivatives containing this compound were evaluated as selective inhibitors against certain human carbonic anhydrase isoforms, with cytotoxic effects on different cancer cell lines. This highlights its potential application in targeted cancer therapy (Kurt et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-oxochromen-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(14-7-8-20-17(10-14)24-11-12-5-6-12)21-15-9-13-3-1-2-4-16(13)25-19(15)23/h1-4,7-10,12H,5-6,11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDNZWNPRAKQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


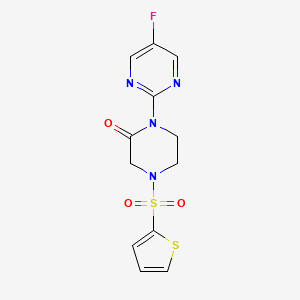

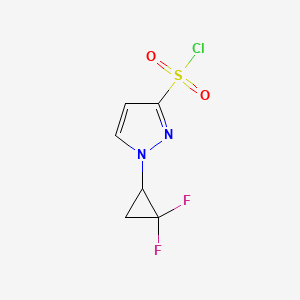
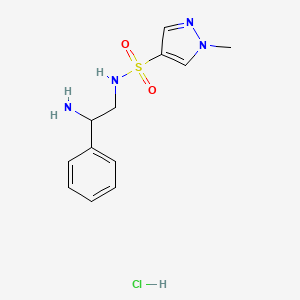
![4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B2407380.png)
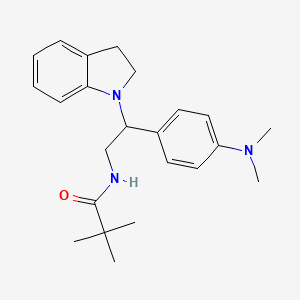

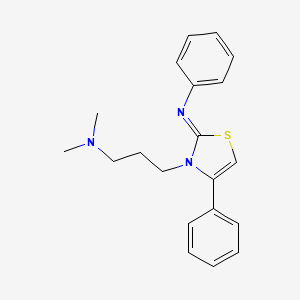
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)
